molecular formula C23H17N3O3S B285504 9-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-9H-carbazole

9-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-9H-carbazole

Cat. No.: B285504
M. Wt: 415.5 g/mol
InChI Key: IRYXCHZMAGBBAM-UHFFFAOYSA-N
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Description

9-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-9H-carbazole, also known as MOC, is a novel compound with potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 9-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-9H-carbazole is not fully understood. However, studies have suggested that this compound induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and inhibit cell proliferation in cancer cells. This compound has also been shown to reduce the expression of various proteins involved in tumor growth and metastasis, such as VEGF and MMP-9. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 9-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-9H-carbazole in lab experiments is its potential as a novel anti-cancer agent. This compound has shown promising results in preclinical studies and has the potential to be developed into a new cancer therapy. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 9-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-9H-carbazole. One potential direction is to further investigate the mechanism of action of this compound and its potential targets in cancer cells. Another direction is to develop more effective formulations of this compound to improve its solubility and bioavailability. Furthermore, clinical trials are needed to evaluate the safety and efficacy of this compound as a cancer therapy. Overall, this compound has the potential to be a valuable tool in cancer research and therapy.

Synthesis Methods

The synthesis of 9-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-9H-carbazole involves a series of chemical reactions, including the condensation of 2-methoxybenzohydrazide with thioacetic acid, followed by the cyclization of the resulting intermediate with 2-chloroacetyl chloride. The final product, this compound, is obtained through the reaction of the intermediate with carbazole in the presence of a base.

Scientific Research Applications

9-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-9H-carbazole has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis.

Properties

Molecular Formula

C23H17N3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

1-carbazol-9-yl-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H17N3O3S/c1-28-20-13-7-4-10-17(20)22-24-25-23(29-22)30-14-21(27)26-18-11-5-2-8-15(18)16-9-3-6-12-19(16)26/h2-13H,14H2,1H3

InChI Key

IRYXCHZMAGBBAM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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